molecular formula C7H3BrF4O B1390509 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene CAS No. 1033202-63-9

1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene

Cat. No.: B1390509
CAS No.: 1033202-63-9
M. Wt: 259 g/mol
InChI Key: XPOCYGYMYNLXCQ-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene (CAS: 1682-06-0; 105529-58-6) is a halogenated aromatic compound with the molecular formula C₇H₃BrF₄O and a molecular weight of 258.9957 g/mol. Its structure features a benzene ring substituted with bromine (Br) at position 1, fluorine (F) at position 2, and a trifluoromethoxy (-OCF₃) group at position 3 (Figure 1). This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry.

Properties

IUPAC Name

1-bromo-2-fluoro-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-4-2-1-3-5(6(4)9)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOCYGYMYNLXCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670191
Record name 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033202-63-9
Record name 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Electrophilic Aromatic Bromination of 2-Fluoro-3-(trifluoromethoxy)benzene

The most common laboratory synthesis involves the selective bromination of 2-fluoro-3-(trifluoromethoxy)benzene using bromine or brominating agents under controlled conditions. This electrophilic aromatic substitution (EAS) reaction proceeds as follows:

  • Starting Material: 2-Fluoro-3-(trifluoromethoxy)benzene
  • Brominating Agents: Molecular bromine (Br2), N-bromosuccinimide (NBS), or 1,3-dibromo-5,5-dimethylhydantoin (DBI)
  • Solvents: Dichloromethane (DCM), chloroform, or acetonitrile
  • Reaction Conditions: Low temperature (often 0–25 °C) to minimize side reactions and polysubstitution
  • Catalysts: Lewis acids such as iron(III) bromide (FeBr3) may be employed to enhance electrophilicity

This method achieves regioselective bromination at the position ortho to the fluorine substituent, yielding this compound with high selectivity and yield.

Bromination via Amino Intermediate and Subsequent Deamination

An alternative synthetic approach involves:

  • Step 1: Starting from 2- or 4-trifluoromethoxyaniline, selective bromination is performed using brominating agents that release electrophilic bromine (Br+) in an acidic medium.
  • Step 2: The amino group is removed by a deamination reaction to yield the target bromo-fluoro-trifluoromethoxybenzene.

This method provides excellent yields and avoids polybrominated byproducts by carefully controlling the reaction medium acidity and using brominating agents such as NBS or DBI in weak acid media.

Industrial Continuous Flow Processes

In industrial settings, continuous flow reactors are employed to optimize reaction parameters such as temperature, reagent concentration, and reaction time. This approach allows:

  • Enhanced control over regioselectivity
  • Improved safety handling of bromine reagents
  • Increased yield and purity due to precise reaction conditions
  • Reduced formation of side products

Automated systems facilitate scale-up and reproducibility.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Brominating Agent Br2, NBS, or DBI NBS preferred for controlled Br+ release
Solvent Dichloromethane, chloroform, acetonitrile Stabilizes intermediates
Temperature 0 to 25 °C Low temperature reduces polysubstitution
Catalyst FeBr3 or Lewis acids (optional) Enhances electrophilicity
Reaction Time 1 to 6 hours Monitored to prevent overbromination
Acid Medium Weak acid (e.g., acetic acid) for amino intermediate route Improves selectivity in bromination

Purification and Characterization

  • Purification: Column chromatography on silica gel using hexane/ethyl acetate mixtures effectively separates regioisomers and impurities. Recrystallization from ethanol or dichloromethane yields high-purity crystals (>95% purity).
  • Characterization Techniques:
    • Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^19F NMR confirm substitution patterns and electronic environments.
    • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation.
    • Elemental Analysis: Confirms purity and stoichiometry.

Preparation Data Table for Stock Solutions (Example)

Amount of Compound (mg) Volume of Solvent for 1 mM (mL) Volume of Solvent for 5 mM (mL) Volume of Solvent for 10 mM (mL)
1 3.8611 0.7722 0.3861
5 19.3053 3.8611 1.9305
10 38.6107 7.7221 3.8611

Note: Calculations based on molecular weight 258.9957 g/mol and solubility in DMSO or other solvents.

Summary of Key Research Findings

  • Bromination of 2-fluoro-3-(trifluoromethoxy)benzene using NBS in an acid medium provides high regioselectivity and yield of the target compound without excessive polybromination.
  • The amino intermediate route allows selective bromination followed by deamination, improving overall yield and purity.
  • Continuous flow industrial methods optimize reaction parameters, enhancing scalability and safety.
  • Purification by chromatography and recrystallization ensures high-purity product suitable for pharmaceutical and materials applications.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : This compound serves as a versatile building block in the synthesis of more complex organic molecules. It can undergo various reactions, including substitution, coupling (e.g., Suzuki-Miyaura and Heck reactions), and oxidation-reduction processes .
Reaction TypeDescription
SubstitutionReplacement of bromine with nucleophiles (amines, thiols)
CouplingFormation of carbon-carbon bonds with other compounds
Oxidation/ReductionFormation of different derivatives depending on reagents used

Biology

  • Biochemical Probes : this compound is utilized in studying enzyme interactions and cellular processes. Its unique structure allows it to modulate gene expression and influence metabolic pathways by interacting with key enzymes .

Medicine

  • Drug Discovery : The compound is being investigated for its potential in drug development, particularly for designing molecules with enhanced biological activity. Its ability to interact with biological targets makes it a candidate for further exploration in medicinal chemistry.

Industry

  • Specialty Chemicals Production : In industrial applications, this compound is used in the production of specialty chemicals that require unique properties imparted by the trifluoromethoxy group. Its stability and reactivity make it suitable for various formulations .

Case Study 1: Enzyme Interaction Studies

Research has shown that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies indicated that it modulates the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Case Study 2: Synthesis of Complex Molecules

In synthetic organic chemistry, this compound has been successfully employed as a precursor in the synthesis of naphthalene derivatives through Diels-Alder reactions. The use of lithium diisopropylamide (LDA) as a base facilitated the formation of complex cyclic structures from simpler precursors .

Mechanism of Action

The mechanism by which 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene exerts its effects is primarily through its ability to participate in various chemical reactions. The presence of electron-withdrawing groups (bromine, fluorine, and trifluoromethoxy) on the benzene ring makes it highly reactive towards nucleophiles and electrophiles. This reactivity allows it to form stable intermediates and products in different chemical processes .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Key Properties

  • Boiling Point : 158.457°C at 760 mmHg
  • Density : 1.724 g/cm³
  • Refractive Index : 1.459
  • Purity : Available at 98% (industrial grade) for synthetic applications .

Comparison with Similar Compounds

The reactivity, stability, and applications of 1-bromo-2-fluoro-3-(trifluoromethoxy)benzene can be contextualized by comparing it with structurally related bromofluoro(trifluoromethoxy)benzenes and other halogenated aromatics.

Substituent Position and Electronic Effects

Table 1: Substituent Position Comparison

Compound Name Substituent Positions CAS No. Key Differences
This compound Br (1), F (2), -OCF₃ (3) 1682-06-0 High reactivity in Pd-catalyzed arylations due to meta-fluorine and ortho-bromine
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene Br (4), F (2), -OCF₃ (1) 105529-58-6 Para-bromine reduces steric hindrance, enhancing coupling yields in some reactions
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene Br (1), F (3), -OCF₃ (4) 13332-24-6 Fluorine at position 3 increases electron-withdrawing effects, altering regioselectivity
  • Key Insight : Ortho-substituted bromine (position 1 or 2) introduces steric constraints, whereas para-substituted bromine (position 4) facilitates smoother cross-coupling reactions .

Reactivity in Pd-Catalyzed Arylations

Table 2: Reaction Yields with Heteroarenes

Substrate Coupling Partner Yield (%) Reference Compound
This compound Imidazo[1,2-b]pyridazine 93% Higher yield due to optimal electronic activation
1-Bromo-4-(difluoromethoxy)benzene Benzothiophene 77% Lower yield attributed to weaker electron-withdrawing effect of -OCF₂H vs. -OCF₃
1-Bromo-3-(trifluoromethoxy)benzene 1,2-Dimethylimidazole 89% Absence of fluorine reduces steric hindrance but may lower regioselectivity
  • Key Insight : The trifluoromethoxy group (-OCF₃) enhances electrophilicity at the bromine-bearing carbon, promoting efficient C–H activation in heteroarene couplings .

Biological Activity

1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene (C7H3BrF4O) is a halogenated aromatic compound that has garnered interest in medicinal chemistry and organic synthesis due to its unique electronic properties and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom at the first position, a fluorine atom at the second position, and a trifluoromethoxy group at the third position of the benzene ring. This arrangement enhances its lipophilicity and reactivity, making it suitable for various applications in pharmaceuticals and agrochemicals .

Property Details
Molecular FormulaC7H3BrF4O
Molecular Weight259 g/mol
CAS Number1033202-63-9

The presence of halogens, particularly bromine and fluorine, can influence the biological activity of compounds through various mechanisms:

  • Enzyme Interaction : Halogenated compounds often interact with enzymes, potentially altering their activity. The introduction of fluorine as a bioisostere can enhance binding affinity to biological targets.
  • Receptor Binding : The trifluoromethoxy group can improve lipophilicity, facilitating better absorption and distribution in biological systems .

Structure-Activity Relationships (SAR)

Research indicates that the incorporation of trifluoromethoxy groups in aromatic compounds can significantly enhance their pharmacological properties. For instance, studies have shown that compounds with trifluoromethyl groups exhibit increased potency in inhibiting serotonin uptake compared to their non-fluorinated counterparts .

Case Studies

  • Fluorinated Pharmaceuticals : Compounds similar to this compound have been utilized in the development of several FDA-approved drugs. The trifluoromethoxy group has been linked to improved drug efficacy and reduced side effects .
  • Synthetic Applications : The compound serves as a precursor in organic synthesis for creating more complex fluorinated molecules. Its unique electronic properties allow for targeted modifications that can lead to novel therapeutic agents .

Synthesis Methods

Several methods exist for synthesizing this compound, including:

  • Electrophilic Aromatic Substitution : This method involves the introduction of bromine and fluorine via electrophilic attack on the aromatic ring.
  • Cross-Coupling Reactions : Techniques like Suzuki-Miyaura or Sonogashira coupling can be employed to modify the compound further, allowing for diverse functionalization strategies .

Q & A

Q. What are the standard synthetic routes for preparing 1-bromo-2-fluoro-3-(trifluoromethoxy)benzene?

The compound is typically synthesized via electrophilic aromatic substitution (EAS) or halogenation of fluorinated benzene derivatives. For example, bromination of 2-fluoro-3-(trifluoromethoxy)benzene using bromine (Br2\text{Br}_2) in the presence of a Lewis acid catalyst (e.g., Fe\text{Fe} or AlBr3\text{AlBr}_3) under controlled conditions ensures regioselectivity . Industrial methods may employ continuous flow reactors to optimize yield and purity .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}- and 19F^{19}\text{F}-NMR to confirm substituent positions and electronic environments .
  • Mass Spectrometry (MS): High-resolution MS for molecular weight validation and fragmentation pattern analysis .
  • Elemental Analysis: To verify purity and stoichiometry .

Q. How can impurities in this compound be removed during purification?

Column chromatography (silica gel, hexane/ethyl acetate) effectively separates regioisomers. Recrystallization using ethanol or dichloromethane is also employed for high-purity crystals (>95% purity) .

Advanced Research Questions

Q. How do substituents influence the regioselectivity of further electrophilic substitutions on this compound?

The trifluoromethoxy (OCF3\text{OCF}_3) group is a strong electron-withdrawing, meta-directing group, while fluorine is a weaker electron-withdrawing, ortho/para-directing group. Bromine, as a deactivating ortho/para director, competes in directing incoming electrophiles. Computational modeling (DFT) can predict dominant reaction sites, but experimental validation via kinetic studies is critical .

Q. What are the applications of this compound in cross-coupling reactions for pharmaceutical intermediates?

The bromine atom serves as a handle for Suzuki-Miyaura couplings with aryl boronic acids, enabling access to biaryl structures. For example, it has been used to synthesize sodium 4-(3-(trifluoromethoxy)benzyloxy)benzenesulfonate, a potential inhibitor in cancer research . Buchwald-Hartwig amination is also feasible for introducing nitrogen-containing moieties .

Q. What challenges arise in scaling up the synthesis of this compound, and how are they mitigated?

Key challenges include:

  • Regioisomer Formation: Controlled reaction temperatures (<0°C) and slow reagent addition minimize byproducts .
  • Safety: Bromine’s toxicity requires closed-system reactors and real-time gas monitoring .
  • Purification: Continuous distillation and automated chromatography systems improve scalability .

Q. How does the trifluoromethoxy group impact the compound’s stability under acidic/basic conditions?

The OCF3\text{OCF}_3 group is hydrolytically stable compared to methoxy (OCH3\text{OCH}_3) but may degrade under strong bases (e.g., NaOH at >100°C). Stability studies using HPLC-MS under varying pH and temperature conditions are recommended for reaction planning .

Methodological Considerations

Q. What protocols ensure safe handling and storage of this compound?

  • Storage: Inert atmosphere (argon) at –20°C to prevent bromine displacement or oxidation .
  • Safety Gear: Use nitrile gloves and fume hoods due to potential lachrymatory effects and toxicity .
  • Disposal: Neutralize with sodium thiosulfate before disposal to detoxify brominated byproducts .

Q. How can computational tools aid in predicting reaction pathways for derivatives of this compound?

Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model transition states and activation energies for substitutions. Software like Schrödinger’s Maestro visualizes steric and electronic effects of substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene
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1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene

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